Cas no 17082-12-1 (Diazene, 1,2-diphenyl-,(1E)-)

Diazene, 1,2-diphenyl-,(1E)- structure
Diazene, 1,2-diphenyl-,(1E)- structure
Product Name:Diazene, 1,2-diphenyl-,(1E)-
CAS No:17082-12-1
MF:C12H10N2
MW:182.221202373505
CID:167190
PubChem ID:2272
Update Time:2025-04-19

Diazene, 1,2-diphenyl-,(1E)- Chemical and Physical Properties

Names and Identifiers

    • Diazene, 1,2-diphenyl-,(1E)-
    • (E)-1,2-Diphenyldiazene
    • (E)-Diphenyldiazene
    • Diazene, diphenyl-, (E)-
    • Diazene,diphenyl-,(trans)-
    • trans-Azobenzene
    • (E)-Azobenzene
    • Benzene, azobis-
    • NSC-2102
    • DTXSID8020123
    • Azobenzene, 96%
    • azobenzene
    • Azobenzeen
    • A937000
    • SCHEMBL565791
    • AKOS016042359
    • F0U1H6UG5C
    • (Z)-diphenyldiazene
    • Azobenzeen [Dutch]
    • NCGC00254531-01
    • NCGC00094554-03
    • Azodibenzene
    • BSPBio_003031
    • PHENYLBUTAZONE IMPURITY D [EP IMPURITY]
    • SY048268
    • DTXCID40123
    • USAF EK-704
    • Tox21_300495
    • KBio2_002544
    • Spectrum4_000448
    • C19334
    • Z1238795333
    • Azobenzene, (E)-
    • NCGC00094554-01
    • CHEBI:58996
    • diphenyl diimide
    • AS-48863
    • CHEBI:190358
    • (E)-diphenyl-diazene
    • (Z)-azobisbenzene
    • E/Z-Azobenzene
    • WLN: RNUNR
    • Spectrum5_001109
    • Azodibenzeneazofume
    • Benzene, azodi-
    • Caswell No. 064
    • Q27126386
    • Azobenzide
    • EINECS 203-102-5
    • Diphenyldiimide
    • Diazene, diphenyl-, (Z)-
    • Azobisbenzene
    • Azobenzene, Reagent
    • 1080-16-6
    • NCGC00091871-01
    • Diazene, 1,2-diphenyl-
    • MFCD00003022
    • DMLAVOWQYNRWNQ-BUHFOSPRSA-N
    • Azobenzene, 98%
    • AZOBENZENE [HSDB]
    • 103-33-3
    • NCGC00091871-03
    • NCGC00091871-02
    • CCRIS 65
    • AZOBENZENE [IARC]
    • IDI1_000502
    • BDBM115180
    • HMS1921N05
    • AZOBENZENE [MI]
    • (E)-azobenzol
    • 1-16-00-00218 (Beilstein Handbook Reference)
    • Benzofume
    • NCGC00091871-04
    • NSC 2102
    • Spectrum2_001433
    • 17082-12-1
    • Benzeneazobenzene
    • 1,2-Diphenyldiazene
    • Azobenzene, analytical standard
    • AI3-14611
    • BRN 0742609
    • SCHEMBL32032
    • NCI-C02926
    • A0565
    • CHEBI:58997
    • NCGC00091871-05
    • FT-0622525
    • HSDB 1513
    • AMY6986
    • CAS-103-33-3
    • NSC2102
    • Benzene, azodi
    • ENT 14,611
    • cis-Azobenzene
    • CHEMBL3039456
    • CS-6935
    • (E)-azodibenzene
    • DTXSID601026524
    • EN300-83247
    • Azobenzol
    • KBioGR_000836
    • CHEMBL58835
    • Q410056
    • NCGC00091871-06
    • Azofume
    • HY-B2127
    • Q27444428
    • NINDS_000502
    • 1,2-Diphenyldiazene; Phenylbutazone Imp. D (EP); Azobenzene; Phenylbutazone Impurity D
    • (Z)-azodibenzene
    • HMS501J04
    • FD10474
    • (Z)-Azobenzene
    • Azobenzene, PESTANAL(R), analytical standard
    • SPECTRUM1501172
    • KBio3_002531
    • Tox21_201458
    • AKOS015903807
    • EPA Pesticide Chemical Code 007401
    • KBio1_000502
    • Diazene, diphenyl-
    • NS00010852
    • (Z)-azobenzol
    • Spectrum_001987
    • J-000939
    • YSWG558
    • UNII-F0U1H6UG5C
    • NCGC00094554-02
    • KBio2_007680
    • Spectrum3_001476
    • KBioSS_002553
    • NCGC00259009-01
    • Diazobenzene
    • 4-(phenylazo)benzene
    • CCG-39013
    • Azobenzene Melting Point Standard
    • Diphenyldiazene
    • SPBio_001566
    • DivK1c_000502
    • CHEMBL3184266
    • KBio2_005112
    • (E)-azobisbenzene
    • MDL: MFCD00003022
    • Inchi: 1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H/b14-13+
    • InChI Key: DMLAVOWQYNRWNQ-BUHFOSPRSA-N
    • SMILES: N(/C1C=CC=CC=1)=N\C1C=CC=CC=1

Computed Properties

  • Exact Mass: 182.0845
  • Monoisotopic Mass: 182.084398
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 24.7

Experimental Properties

  • Density: 1.02
  • Melting Point: 154 °F (NTP, 1992)
  • Boiling Point: 293°Cat760mmHg
  • Flash Point: 122.9°C
  • Refractive Index: INDEX OF REFRACTION: 1.6266 @ 78 °C/D
  • PSA: 24.72
  • LogP: log Kow = 3.82
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd